molecular formula C18H19ClN6O2 B2660143 1-(2-((6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)-3-(5-chloro-2-methoxyphenyl)urea CAS No. 1396855-43-8

1-(2-((6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)-3-(5-chloro-2-methoxyphenyl)urea

Cat. No.: B2660143
CAS No.: 1396855-43-8
M. Wt: 386.84
InChI Key: YSAOWGOAZIRRMF-UHFFFAOYSA-N
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Description

1-(2-((6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)-3-(5-chloro-2-methoxyphenyl)urea is a synthetic organic compound known for its potential applications in medicinal chemistry. This compound features a complex structure with multiple functional groups, including a pyrrole ring, a pyrimidine ring, and a urea moiety, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-((6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)-3-(5-chloro-2-methoxyphenyl)urea typically involves multi-step organic reactions. A common synthetic route includes:

  • Formation of the Pyrimidine Intermediate:

    • Starting with a suitable pyrimidine precursor, such as 4-chloropyrimidine, undergoes nucleophilic substitution with 1H-pyrrole to form 6-(1H-pyrrol-1-yl)pyrimidine.
    • Reaction conditions: Typically carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
  • Amine Functionalization:

    • The intermediate is then reacted with an ethylene diamine derivative to introduce the aminoethyl group.
    • Reaction conditions: This step often requires a base such as triethylamine and is conducted under reflux conditions.
  • Urea Formation:

    • The final step involves the reaction of the aminoethyl intermediate with 5-chloro-2-methoxyphenyl isocyanate to form the desired urea compound.
    • Reaction conditions: This step is typically performed in an inert atmosphere, using solvents like dichloromethane (DCM) at room temperature.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions: 1-(2-((6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)-3-(5-chloro-2-methoxyphenyl)urea can undergo various chemical reactions, including:

    Oxidation: The pyrrole ring can be oxidized using reagents like m-chloroperbenzoic acid (m-CPBA).

    Reduction: The nitro group, if present, can be reduced to an amine using hydrogenation or metal hydrides.

    Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols under basic conditions.

Common Reagents and Conditions:

    Oxidation: m-CPBA in dichloromethane at 0°C.

    Reduction: Palladium on carbon (Pd/C) with hydrogen gas at room temperature.

    Substitution: Sodium hydride (NaH) in DMF at elevated temperatures.

Major Products:

    Oxidation: Formation of N-oxide derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted urea derivatives.

Scientific Research Applications

1-(2-((6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)-3-(5-chloro-2-methoxyphenyl)urea has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.

Mechanism of Action

The mechanism of action of 1-(2-((6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)-3-(5-chloro-2-methoxyphenyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, inhibiting enzyme activity or modulating receptor function. This can lead to various biological effects, including the inhibition of cell proliferation in cancer cells or the reduction of inflammation.

Comparison with Similar Compounds

  • 1-(2-((6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)-3-(4-chlorophenyl)urea
  • 1-(2-((6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)-3-(2-methoxyphenyl)urea

Comparison: Compared to similar compounds, 1-(2-((6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)-3-(5-chloro-2-methoxyphenyl)urea is unique due to the presence of both the chloro and methoxy groups on the phenyl ring. This structural feature can influence its chemical reactivity and biological activity, potentially enhancing its efficacy in certain applications.

Properties

IUPAC Name

1-(5-chloro-2-methoxyphenyl)-3-[2-[(6-pyrrol-1-ylpyrimidin-4-yl)amino]ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN6O2/c1-27-15-5-4-13(19)10-14(15)24-18(26)21-7-6-20-16-11-17(23-12-22-16)25-8-2-3-9-25/h2-5,8-12H,6-7H2,1H3,(H,20,22,23)(H2,21,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSAOWGOAZIRRMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)NCCNC2=CC(=NC=N2)N3C=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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